4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

Regioselective synthesis Indazole protection Cross-coupling building blocks

Sourcing regioisomerically pure 2H-indazole building blocks often introduces unpredictable reactivity due to 1H/2H mixtures. This compound solves that pain point as a single, regiospecifically pure 2H-THP-protected 4-bromoindazole. - Enables reliable Suzuki-Miyaura & Buchwald-Hartwig couplings via the C4-Br handle, with faster oxidative addition than the 4-Cl analog. - THP group remains intact under standard coupling conditions (e.g., Pd(PPh₃)₄, 80°C), eliminating extra protection/deprotection steps. - Provides a quantifiable starting point for BET bromodomain campaigns (BRD4-BD1 Kd = 1.91 μM). - Supplied with consistent 98% purity; single-regioisomer identity simplifies downstream purification and scale-up logistics.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
CAS No. 1266386-31-5
Cat. No. B11844660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
CAS1266386-31-5
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=C3C(=N2)C=CC=C3Br
InChIInChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-15(14-11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2
InChIKeyJJJWAPQDJLALQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole Overview


4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (CAS 1266386-31-5) is an N-protected 4-haloindazole with a tetrahydropyran (THP) group regiospecifically installed at the indazole N2 position [1]. Its molecular formula is C₁₂H₁₃BrN₂O (MW 281.15 g/mol), and it carries a single bromine atom at the 4-position of the indazole core . The compound serves primarily as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions in medicinal chemistry programs, where the THP group enables temporary N2-protection and the C4–Br bond provides a handle for Suzuki-Miyaura, Buchwald-Hartwig, and related transformations . Unlike the more prevalent 1H-indazole regioisomer (CAS 1022158-35-5), the 2H substitution pattern alters the electronic distribution across the indazole ring system, offering distinct reactivity in downstream functionalization.

Limitations of Analog Substitution for 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole


Generic substitution across the 4-halo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole family is unreliable for three interdependent reasons. First, regioisomerism between 2H-indazole (N2-THP) and 1H-indazole (N1-THP) scaffolds produces measurably different electron densities on the indazole ring, shifting the reactivity of the C4–Br bond in metal-catalyzed cross-couplings [1]. Second, the halogen identity at position 4 directly governs oxidative addition kinetics with palladium(0) catalysts: C–Br bonds (BDE ≈285 kJ/mol) undergo oxidative addition significantly faster than C–Cl bonds (BDE ≈327 kJ/mol), enabling milder reaction conditions and broader functional-group compatibility than the 4-chloro analog (CAS 1146955-34-1) . Third, the THP protecting group's acid-lability profile permits chemoselective deprotection without disturbing the bromine substituent, a strategic advantage lost when using unprotected 4-bromo-1H-indazole (CAS 186407-74-9) . These orthogonal differentiation axes mean that swapping any single structural feature—regioisomer, halogen, or protecting group—can alter reaction outcomes in a non-linear, difficult-to-predict manner.

Comparative Evidence for 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole


Regioisomeric Effects on Cross-Coupling Suitability

The target compound is unequivocally the 2H-indazole regioisomer (THP on N2), confirmed by InChIKey JJJWAPQDJLALQV-UHFFFAOYSA-N . The 1H regioisomer (CAS 1022158-35-5, THP on N1) is synthesized via acid-catalyzed protection of 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran, affording a documented isolated yield of 94% (7.78 g from 5.77 g starting material) [1]. When both regioisomers are subjected to identical Suzuki-Miyaura conditions, the 2H isomer exhibits altered oxidative addition rates due to the distinct π-electron distribution imposed by N2- versus N1-substitution; the N2-THP group withdraws electron density from the indazole core more strongly than the N1-THP group, moderating the electron richness at C4 and affecting Pd(0) insertion kinetics .

Regioselective synthesis Indazole protection Cross-coupling building blocks

C4–Br vs C4–Cl Oxidative Addition Kinetics

The bromine atom at C4 provides a balanced reactivity profile for palladium-catalyzed cross-couplings. Carbon-halogen bond dissociation energies follow the order C–Cl (≈327 kJ/mol) > C–Br (≈285 kJ/mol) > C–I (≈213 kJ/mol), and oxidative addition rates with Pd(PPh₃)₂ correlate inversely: Ar–I > Ar–Br > Ar–Cl . The 4-chloro analog (CAS 1146955-34-1, MW 236.70 g/mol) requires harsher conditions (elevated temperature, stronger bases, or specialized ligands) to achieve comparable conversion, which can compromise acid- or base-sensitive functional groups present in advanced intermediates . Conversely, the 4-iodo analog (CAS not available for pure 2H regioisomer; 1H regioisomer CAS 956388-08-2, MW 328.01 g/mol) offers faster oxidative addition but with higher cost, lower stability toward light and heat, and greater propensity for homocoupling side reactions . The target bromo compound occupies the optimal middle ground, balancing reactivity with selectivity and cost.

Suzuki-Miyaura coupling Oxidative addition Halogen reactivity ranking

BRD4 Bromodomain 1 Binding Affinity Baseline

The target compound has been experimentally evaluated for binding to the first bromodomain of BRD4 (BRD4-BD1) using isothermal titration calorimetry (ITC), yielding a dissociation constant Kd = 1.91 × 10³ nM (1.91 μM) [1]. This value, curated in ChEMBL (CHEMBL5437886) and BindingDB (BDBM50623485), provides a quantitative baseline for structure-activity relationship (SAR) exploration. For context, the clinical-stage BRD4 inhibitor JQ1 exhibits Kd ≈ 50–90 nM for BRD4-BD1, indicating that the target compound is a weak binder suitable as a fragment or early-stage scaffold rather than a lead compound [2]. No direct ITC comparator data exists for the 4-chloro or 4-iodo analogs within the same 2H-THP-indazole series; however, the bromine atom's polarizability and van der Waals radius (1.85 Å) distinguish it from chlorine (1.75 Å) and iodine (1.98 Å), which can influence halogen-bonding interactions within the BRD4 acetyl-lysine binding pocket [3].

BRD4 bromodomain Isothermal titration calorimetry Epigenetic chemical probes

Multi-Method Batch QC for Purity Verification

Bidepharm (毕得医药) supplies the target compound with a standard purity specification of 98% and provides batch-specific quality control documentation including ¹H NMR, HPLC, and GC analyses . This level of analytical characterization is not uniformly offered across suppliers of the 4-chloro analog (CAS 1146955-34-1) or the unprotected 4-bromo-1H-indazole (CAS 186407-74-9), where purity specifications may report only HPLC data or lack batch-level traceability . The availability of orthogonal purity verification methods (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) reduces the risk of introducing unidentified contaminants into sensitive catalytic cycles, which is particularly critical given that even trace halogenated impurities can poison palladium catalysts.

Quality control Analytical characterization Procurement specification

Key Applications for 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole


Suzuki-Miyaura Coupling to 4-Aryl Indazoles

The C4–Br bond of the target compound serves as an electrophilic partner in Pd-catalyzed Suzuki-Miyaura reactions with aryl- or heteroaryl-boronic acids/esters. The THP group at N2 remains intact under standard coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), allowing direct library synthesis of 4-substituted 2H-indazoles without additional protection/deprotection steps . This contrasts with the 4-chloro analog, which typically requires Pd catalysts with electron-rich ligands (e.g., SPhos, XPhos) and temperatures above 100°C to achieve comparable conversion.

BRD4 Bromodomain SAR via C4 Elaboration

With an experimentally measured BRD4-BD1 Kd of 1.91 μM [1], the target compound provides a quantifiable starting point for fragment-based or iterative SAR campaigns targeting the BET bromodomain family. Synthetic elaboration at the C4 position—accessible through Suzuki, Buchwald-Hartwig, or Sonogashira coupling of the C4–Br handle—can be monitored by ITC or differential scanning fluorimetry to track affinity improvements relative to this baseline. The THP group can be removed post-coupling under mild acidic conditions (HCl/MeOH or TFA) to expose the free N2–H indazole for further diversification.

Regioselective Indazole Functionalization

In convergent medicinal chemistry routes requiring indazole C4 functionalization with concurrent N2 protection, the target compound eliminates the regioisomeric ambiguity inherent to direct THP protection of 4-bromo-1H-indazole, which can yield mixtures of 1H- and 2H-THP regioisomers [2]. Using the pre-formed, regiospecifically pure 2H-THP compound ensures that downstream intermediates are single regioisomers, simplifying purification and improving overall synthetic efficiency.

Halogen-Lithium Exchange and Directed Metalation

The C4–Br bond can undergo lithium-halogen exchange (e.g., n-BuLi, THF, -78°C) to generate a C4-nucleophilic indazole species for trapping with electrophiles, providing access to 4-acyl, 4-formyl, 4-silyl, and 4-stannyl derivatives. The 2H-THP regioisomer may exhibit distinct metalation regioselectivity compared to the 1H-THP regioisomer, as the N2-THP group's electronic influence differs from N1-THP, potentially reducing competing deprotonation at C3 or C7.

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